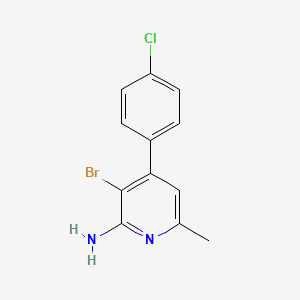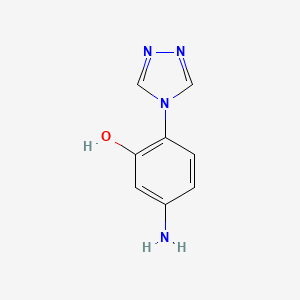
(S)-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(2-aminoéthyl)pipéridine-1-carboxylate de benzyle est un composé chimique appartenant à la classe des dérivés de la pipéridine. La pipéridine est un hétérocycle à six chaînons contenant un atome d'azote et cinq atomes de carbone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (S)-3-(2-aminoéthyl)pipéridine-1-carboxylate de benzyle implique généralement la réaction de dérivés de la pipéridine avec le chloroformiate de benzyle et une amine appropriée. Les conditions de réaction comprennent souvent l'utilisation d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane à température ambiante.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des méthodes plus évolutives et efficaces, telles que les réactions en écoulement continu. Ces méthodes permettent un meilleur contrôle des conditions de réaction et peuvent conduire à des rendements et des puretés plus élevés du produit final. L'utilisation de systèmes automatisés et de techniques de purification avancées telles que la chromatographie peut améliorer encore l'efficacité de la production industrielle.
Analyse Des Réactions Chimiques
Types de réactions
(S)-3-(2-aminoéthyl)pipéridine-1-carboxylate de benzyle peut subir différents types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différents dérivés d'amines.
Substitution : Les réactions de substitution nucléophile peuvent introduire divers substituants sur le cycle pipéridine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés dans des conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes, tandis que la réduction peut produire divers dérivés d'amines. Les réactions de substitution peuvent introduire différents groupes fonctionnels sur le cycle pipéridine, conduisant à un large éventail de dérivés.
Applications de la recherche scientifique
(S)-3-(2-aminoéthyl)pipéridine-1-carboxylate de benzyle a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et la liaison aux récepteurs.
Industrie : Le composé peut être utilisé dans la production de divers intermédiaires chimiques et d'ingrédients pharmaceutiques actifs.
Mécanisme d'action
Le mécanisme d'action du (S)-3-(2-aminoéthyl)pipéridine-1-carboxylate de benzyle implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier à ces cibles et moduler leur activité, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et de la molécule cible.
Applications De Recherche Scientifique
(S)-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of (S)-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Composés similaires
- (S)-3-(2-aminoéthyl)pipéridine-1-carboxylate de tert-butyle
- Imidazo[1,2-a]pyridines
- 1H-Pyrazolo[3,4-b]pyridines
Unicité
(S)-3-(2-aminoéthyl)pipéridine-1-carboxylate de benzyle est unique en raison de sa structure chimique spécifique, qui permet une large gamme de modifications chimiques et d'applications. Son cycle pipéridine fournit un échafaudage polyvalent pour le développement de nouveaux composés ayant des avantages thérapeutiques potentiels.
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
benzyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c16-9-8-13-7-4-10-17(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12,16H2/t13-/m0/s1 |
Clé InChI |
CEIRXDLTBFIZPM-ZDUSSCGKSA-N |
SMILES isomérique |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CCN |
SMILES canonique |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)

![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)



![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride](/img/structure/B11786451.png)
![1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786456.png)





